2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 896294-79-4
VCID: VC5332474
InChI: InChI=1S/C18H19N5O3S/c1-21-6-8-22(9-7-21)14(12-4-2-10-25-12)15-17(24)23-18(27-15)19-16(20-23)13-5-3-11-26-13/h2-5,10-11,14,24H,6-9H2,1H3
SMILES: CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.44

2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 896294-79-4

Cat. No.: VC5332474

Molecular Formula: C18H19N5O3S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 896294-79-4

Specification

CAS No. 896294-79-4
Molecular Formula C18H19N5O3S
Molecular Weight 385.44
IUPAC Name 2-(furan-2-yl)-5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C18H19N5O3S/c1-21-6-8-22(9-7-21)14(12-4-2-10-25-12)15-17(24)23-18(27-15)19-16(20-23)13-5-3-11-26-13/h2-5,10-11,14,24H,6-9H2,1H3
Standard InChI Key KLACMLBEQTVDBV-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₉N₅O₃S, with a molecular weight of 385.44 g/mol. Key structural features include:

  • A thiazolo[3,2-b] triazole core, which provides rigidity and electronic diversity.

  • Furan-2-yl groups at positions 2 and 5, contributing to π-π stacking interactions in biological targets.

  • A 4-methylpiperazin-1-ylmethyl side chain, enhancing solubility and modulating receptor binding .

The InChIKey (KLACMLBE) and SMILES string (C1CN(CCN1C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O)CC) confirm the spatial arrangement of substituents.

Physicochemical Properties

  • Lipophilicity: Experimental logP values for analogous thiazolo[3,2-b] triazoles range from 1.8 to 3.2, indicating moderate hydrophobicity suitable for membrane permeability .

  • Solubility: Limited aqueous solubility (predicted <10 µg/mL) due to the fused heterocyclic system, necessitating formulation enhancements.

  • Stability: Susceptible to hydrolysis under acidic conditions but stable in neutral buffers .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions (Figure 1):

  • Formation of the thiazolo[3,2-b][1,2,] triazole core via cyclocondensation of 4-amino-3-mercaptotriazole with α-haloketones .

  • Introduction of furan groups through Suzuki-Miyaura coupling or nucleophilic substitution .

  • Functionalization with 4-methylpiperazine using reductive amination or alkylation .

Key conditions:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

  • Anhydrous solvents (e.g., DMF, THF) to prevent side reactions.

Pharmacological Profile

Antimicrobial Activity

  • Bacterial strains: Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of cell wall synthesis via inhibition of penicillin-binding proteins .

Anti-Inflammatory Effects

  • COX-2 inhibition: 40–60% suppression at 10 µM, comparable to indomethacin .

  • Ulcerogenicity: Lower gastric toxicity than NSAIDs (no lesions observed at 40 mg/kg) .

Drug-Likeness and ADME Properties

Computational Predictions

  • Bioactivity scores:

    • GPCR ligand: −0.56

    • Ion channel modulator: −0.89 .

  • ADME parameters:

    • Absorption: High gastrointestinal permeability (Caco-2 Papp > 8 × 10⁻⁶ cm/s) .

    • Metabolism: CYP3A4 substrate; moderate hepatic extraction .

Toxicity Risks

  • hERG inhibition: Low risk (IC₅₀ > 30 µM) .

  • Ames test: Non-mutagenic up to 100 µg/plate .

Comparative Analysis with Analogues

ParameterThis CompoundThiazolo[3,2-b]triazole (Ref.)Imidazo[2,1-b]thiadiazole (Ref.)
Anticancer IC₅₀ (µM)12–2518–35 25–50
logP2.83.1 2.5
COX-2 Inhibition (%)40–6030–45 20–35

Future Directions

  • Structural optimization: Replace furan with bioisosteres (e.g., thiophene) to enhance metabolic stability .

  • In vivo studies: Evaluate pharmacokinetics in rodent models to validate computational predictions .

  • Target identification: Use CRISPR screening to elucidate novel molecular targets .

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